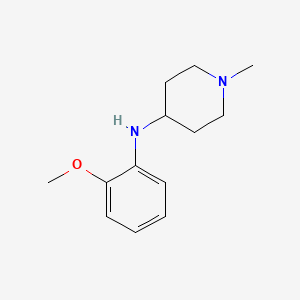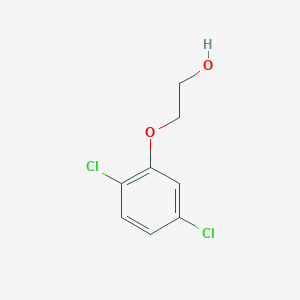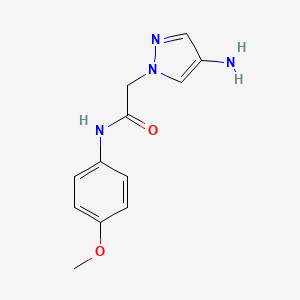
3-(Thiophen-3-yl)-1,2-oxazol-5-amine
Overview
Description
Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Scientific Research Applications
Antimicrobial Activities
Research on compounds structurally related to 3-(Thiophen-3-yl)-1,2-oxazol-5-amine has shown promising antimicrobial activities. For instance, a study synthesizing 4-(alkyl/aryl)- 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol reported significant antimicrobial activity against various strains of bacteria and fungi (Kaneria et al., 2016). Additionally, novel heterocyclic compounds containing a similar 1,2-oxazol fragment exhibited good antibacterial activity in a study by Mehta (2016) (Mehta, 2016).
Polymerization and Material Science Applications
In material science, derivatives of thiophenyl oxazole have been utilized in advanced polymerization processes. Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible light, indicating potential applications in material fabrication and coating technologies (Zhang et al., 2015).
Synthesis of Novel Compounds with Potential Therapeutic Effects
The synthesis and potential therapeutic effects of compounds structurally related to 3-(Thiophen-3-yl)-1,2-oxazol-5-amine have been a focus in pharmacology. For example, Shipilovskikh et al. (2020) synthesized N-substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and studied their antinociceptive activity (Shipilovskikh et al., 2020).
Fluorescence and Chemosensors
Compounds with a thiophen-2-yl oxazole structure have also been used in the development of fluorescence chemosensors. Liu et al. (2022) designed two 5-(thiophene-2-yl)oxazole derived chemosensors for the detection of Ga3+, showcasing their application in analytical chemistry (Liu et al., 2022).
Anticancer Research
In the field of anticancer research, related compounds have shown promise. Gomha et al. (2015) synthesized arylazothiazoles and 1,3,4-thiadiazoles using a similar structural framework and reported significant anticancer activity against specific cell lines (Gomha et al., 2015).
Optical and Electroluminescence Studies
The application of these compounds extends to optical and electroluminescence studies. Liu et al. (2016) developed a star-shaped single-polymer system with simultaneous RGB emission using thiophene-based derivatives, indicating potential in electroluminescent devices (Liu et al., 2016).
Future Directions
Thiophene-based analogs have been attracting much attention in the research community . They have a wide range of potential applications in fields such as photocatalysis, organic thin film transistors, photoelectrodes, and organic photovoltaics . The future exploration of thiophene-based compounds is expected to continue in these and other areas .
properties
IUPAC Name |
3-thiophen-3-yl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJKWZMVXNZAOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-yl)-1,2-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




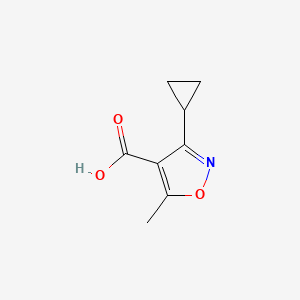
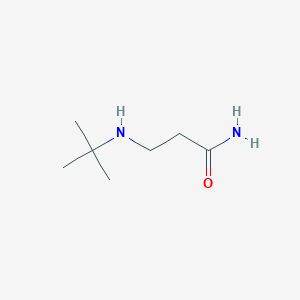
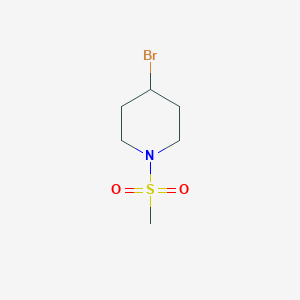
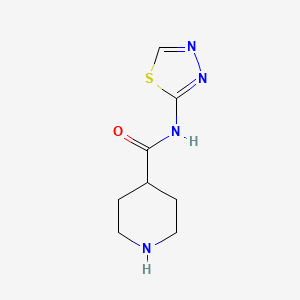
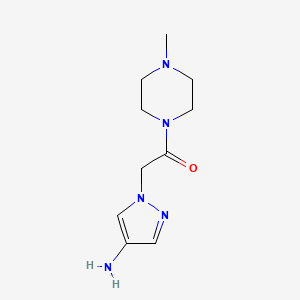
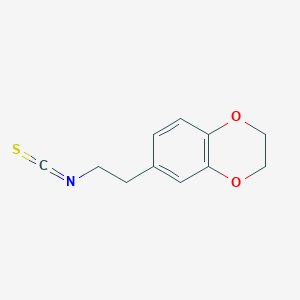

![1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1517029.png)
